molecular formula C17H17N3O3 B13870743 ethyl N-[2-amino-4-[(4-cyanophenyl)methoxy]phenyl]carbamate

ethyl N-[2-amino-4-[(4-cyanophenyl)methoxy]phenyl]carbamate

Cat. No.: B13870743
M. Wt: 311.33 g/mol
InChI Key: LKGDHPPLFXHZNA-UHFFFAOYSA-N
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Description

Ethyl N-[2-amino-4-[(4-cyanophenyl)methoxy]phenyl]carbamate is an organic compound with a complex structure that includes an ethyl carbamate group, an amino group, and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[2-amino-4-[(4-cyanophenyl)methoxy]phenyl]carbamate typically involves multiple steps. One common method starts with the reaction of 4-cyanophenol with 2-amino-4-bromophenol in the presence of a base to form the intermediate 4-[(4-cyanophenyl)methoxy]-2-amino-phenol. This intermediate is then reacted with ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[2-amino-4-[(4-cyanophenyl)methoxy]phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyanophenyl group can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl N-[2-amino-4-[(4-cyanophenyl)methoxy]phenyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl N-[2-amino-4-[(4-cyanophenyl)methoxy]phenyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyanophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-phenylcarbamate: Lacks the cyanophenyl and amino groups, making it less versatile in terms of chemical reactivity.

    Ethyl N-(4-amino-2-cyanophenyl)carbamate: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

Uniqueness

Ethyl N-[2-amino-4-[(4-cyanophenyl)methoxy]phenyl]carbamate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both amino and cyanophenyl groups enhances its potential as a versatile building block in organic synthesis and its utility in various scientific research fields.

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

ethyl N-[2-amino-4-[(4-cyanophenyl)methoxy]phenyl]carbamate

InChI

InChI=1S/C17H17N3O3/c1-2-22-17(21)20-16-8-7-14(9-15(16)19)23-11-13-5-3-12(10-18)4-6-13/h3-9H,2,11,19H2,1H3,(H,20,21)

InChI Key

LKGDHPPLFXHZNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C#N)N

Origin of Product

United States

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